1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate under acidic or basic conditions.
Alkylation: The triazole intermediate is then alkylated using ethyl iodide to introduce the ethyl group.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated triazole with hydrazine hydrate and a suitable diketone.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amine or triazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
- 1-((3-Ethyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine
Uniqueness
1-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the triazole ring, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
Molecular Formula |
C9H14N6 |
---|---|
Molecular Weight |
206.25 g/mol |
IUPAC Name |
1-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H14N6/c1-3-8-12-9(14(2)13-8)6-15-5-7(10)4-11-15/h4-5H,3,6,10H2,1-2H3 |
InChI Key |
OCJUUNVRWQNMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.